4-Benzyl-1,3-benzothiazol-2-amine

Description

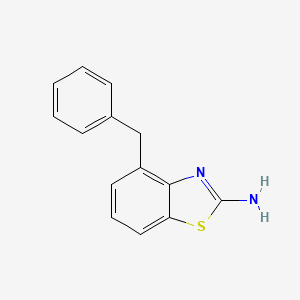

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-14-16-13-11(7-4-8-12(13)17-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZLQXODZQFOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C(=CC=C2)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152504-14-7 | |

| Record name | 4-benzyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4 Benzyl 1,3 Benzothiazol 2 Amine Analogues

Influence of the Benzyl (B1604629) Moiety and its Substitutions on Biological Profiles

The benzyl group at the 4-position of the 1,3-benzothiazol-2-amine core plays a pivotal role in modulating the biological activity of these compounds. Research has shown that both the presence and substitution pattern of this benzyl moiety significantly influence the molecule's therapeutic potential.

The nature and position of substituents on the phenyl ring of the benzyl group are critical. For instance, in a series of 2-aminobenzothiazole-thiazolidinedione hybrids, the introduction of a substituent on the phenyl ring was found to enhance cytotoxic activity. nih.gov Furthermore, the position of this substituent is crucial, with a shift from the C4 to the C2 position leading to a notable decrease in activity. nih.gov This suggests that the spatial arrangement and electronic properties of the substituted benzyl group are key determinants for effective interaction with biological targets.

Table 1: Influence of Benzyl Moiety Substitutions on Biological Activity

| Compound | Benzyl Moiety Substitution | Observed Biological Effect |

| Generic Analogue | Replacement of phenyl with benzyl | Diminished antiproliferative activity in some cases nih.gov |

| Compound B7 | 4-Nitrobenzyl | Significant inhibition of cancer cell proliferation and anti-inflammatory activity nih.gov |

| 2-aminobenzothiazole-TZD hybrids | Substituted phenyl | Enhanced cytotoxic activity nih.gov |

| 2-aminobenzothiazole-TZD hybrids | Shift of substituent from C4 to C2 | Remarkable decline in activity nih.gov |

Impact of Substituents on the 1,3-Benzothiazole Core on Activity

The 1,3-benzothiazole core is a "privileged structure" in medicinal chemistry, and modifications to this bicyclic system have profound effects on the biological activity of its derivatives. nih.govnih.gov The electronic nature and position of substituents on the benzothiazole (B30560) ring can fine-tune the molecule's interaction with its target proteins.

Research has consistently shown that the benzothiazole scaffold is crucial for activity. nih.gov Substituting the benzothiazole moiety with other aryl groups like phenyl, pyridyl, thiazoyl, or oxazoyl often leads to a significant compromise in anti-angiogenic and antiproliferative activities. nih.gov This underscores the importance of the specific heteroatomic arrangement of the benzothiazole ring for biological function.

Specific substitutions on the benzothiazole core have been identified as being particularly beneficial. For example, a chlorine atom at the 6th position of the benzothiazole ring was found to notably increase bioactivity compared to a fluorine substitution at the 5th position. nih.gov In another study, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity. mdpi.com Conversely, introducing a methyl group on the benzothiazole scaffold has been shown to reduce activity in some contexts. nih.gov These findings highlight the sensitivity of the biological activity to even small structural changes on the benzothiazole core.

Table 2: Impact of 1,3-Benzothiazole Core Substitutions on Biological Activity

| Substitution on Benzothiazole Core | Effect on Biological Activity |

| Replacement with other aryl motifs (phenyl, pyridyl, etc.) | Significantly compromises activity nih.gov |

| Chlorine at the 6th position | Notable increase in bioactivity nih.gov |

| Fluorine at the 5th position | Less effective than chlorine at the 6th position nih.gov |

| Nitro or cyano group at the C-6 position | Increased antiproliferative activity mdpi.com |

| Methyl group | Reduced activity in some cases nih.gov |

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformation, is a critical factor in determining its biological activity. For 4-Benzyl-1,3-benzothiazol-2-amine analogues, understanding these aspects is essential for designing more potent and selective compounds.

While specific, detailed stereochemical and conformational analyses for this compound itself are not extensively reported in the provided context, the principles of stereochemistry in drug design are well-established. For chiral molecules, different enantiomers or diastereomers can exhibit vastly different biological activities. For instance, in the asymmetric synthesis of aldol adducts using a chiral auxiliary derived from a thiazolidinone, the stereochemistry of the final product is carefully controlled to achieve the desired biological effect. scielo.org.mx This highlights the importance of controlling stereocenters within the molecule to optimize interactions with chiral biological macromolecules like enzymes and receptors.

Conformational analysis helps to identify the low-energy, biologically active conformation of a molecule. The ability of the 4-benzyl group to rotate can lead to different spatial arrangements, and identifying the preferred conformation for a specific biological target is a key goal of SAR studies.

Pharmacophore Modeling for Diverse Biological Activities

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info For the diverse biological activities of this compound analogues, pharmacophore models can provide a rational basis for the design of new, more potent compounds.

A successful pharmacophore model for a series of active compounds can be used as a 3D query to search databases for new chemical entities with the potential for similar biological activity. thaiscience.info These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For example, a pharmacophore model developed for a set of p56lck inhibitors, which are relevant to inflammatory and autoimmune disorders, identified key features including one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. thaiscience.info The 2-aminobenzothiazole (B30445) fragment itself can participate in hydrogen bonding (as both a donor and acceptor) and π-π stacking interactions with amino acid residues in target proteins, contributing to its inhibitory activity. nih.gov

By understanding the key pharmacophoric features required for different biological activities, such as anticancer or anti-inflammatory effects, researchers can rationally design novel this compound analogues with improved potency and selectivity. This approach moves beyond trial-and-error synthesis and allows for a more targeted and efficient drug discovery process.

Biological Mechanisms of Action of 4 Benzyl 1,3 Benzothiazol 2 Amine and Its Derivatives in Vitro Studies

Enzyme Inhibition Profiles

Derivatives of the benzothiazole (B30560) scaffold have demonstrated a remarkable capacity to inhibit a range of enzymes implicated in various pathological conditions. These inhibitory activities are often potent and, in some cases, highly selective.

Inhibition of Protein Tyrosine Kinases

Protein tyrosine kinases (PTKs) are crucial mediators of cellular signaling pathways that control cell growth, differentiation, and death. nih.gov Dysregulation of PTK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. nih.gov Benzothiazole derivatives have emerged as a promising class of PTK inhibitors. nih.govnih.gov For instance, certain 2-amino-benzothiazole congeners have been developed that exhibit dual inhibitory action against both BRAF (a serine/threonine-specific protein kinase) and its mutated form, BRAF V600E, with IC₅₀ values of 15 nM and 95 nM, respectively. nih.gov Another derivative containing a 2-phenylbenzothiazole (B1203474) moiety showed strong inhibitory effects against several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Platelet-Derived Growth Factor Receptor β (PDGFR-β), with IC₅₀ values of 0.17 µM, 0.19 µM, and 0.08 µM, respectively. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. nih.govd-nb.info Numerous studies have highlighted benzothiazole derivatives as potent MAO inhibitors. d-nb.info

In one study, a series of 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide (B32628) derivatives were synthesized and evaluated. tandfonline.com It was generally observed that the compounds were more potent against the MAO-B isoform. tandfonline.com The most active derivative, compound 4h , exhibited IC₅₀ values of 17.00 µM against MAO-A and 2.95 µM against MAO-B. tandfonline.com Kinetic studies revealed that this compound acts as a mixed-type inhibitor of MAO-B. tandfonline.com

Another study focused on 2-methylbenzo[d]thiazole derivatives, which proved to be highly potent and selective inhibitors of MAO-B, with all tested compounds showing IC₅₀ values below 0.017 µM. d-nb.info The most potent compound in this series, 4d , had an IC₅₀ value of 0.0046 µM for MAO-B. d-nb.info Similarly, research into 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives identified compound 3h as a potent, selective, competitive, and reversible MAO-B inhibitor with an IC₅₀ of 0.062 µM. nih.gov

The design of dual-target inhibitors has also been explored. A series of benzothiazole-piperazine hybrids were found to inhibit both acetylcholinesterase and MAO-B. nih.govanadolu.edu.tr Compound 4f from this series was particularly potent, with IC₅₀ values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B. nih.govanadolu.edu.tr

| Compound Series | Target | Most Potent Compound | IC₅₀ Value | Reference |

| 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl)acetamides | MAO-A | 4h | 17.00 µM | tandfonline.com |

| MAO-B | 4h | 2.95 µM | tandfonline.com | |

| 2-methylbenzo[d]thiazole derivatives | MAO-B | 4d | 0.0046 µM | d-nb.info |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | MAO-B | 3h | 0.062 µM | nih.gov |

| Benzothiazole-piperazine hybrids | MAO-B | 4f | 40.3 ± 1.7 nM | nih.govanadolu.edu.tr |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govacs.org Benzothiazole derivatives have shown significant potential as AChE inhibitors. nih.govmdpi.com

A series of novel benzothiazole derivatives demonstrated noteworthy inhibitory activity against AChE. nih.gov Specifically, compounds 6d and 6f had IC₅₀ values of 32.00 and 25.33 μg/mL, respectively. nih.gov In a separate study aiming for dual-acting agents for Alzheimer's disease, benzothiazole-piperazine hybrids were synthesized. nih.govrsc.org Several of these compounds exhibited potent AChE inhibition, with IC₅₀ values comparable to the standard drug donepezil. nih.govrsc.org Compound 4f was the most active in this series, with an IC₅₀ value of 23.4 ± 1.1 nM against AChE. nih.govrsc.org Another series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides also showed selective AChE inhibition in the micromolar range, with a benzyl-substituted derivative (compound 10 ) being particularly effective (IC₅₀ = 7.83 μM). rsc.org

| Compound Series | Target | Most Potent Compound | IC₅₀ Value | Reference |

| Benzothiazole derivatives | AChE | 6f | 25.33 µg/mL | nih.gov |

| Benzothiazole-piperazine hybrids | AChE | 4f | 23.4 ± 1.1 nM | nih.govrsc.org |

| N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | AChE | 10 | 7.83 µM | rsc.org |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overactivity is a driving factor in the development and progression of several cancers. nih.govresearchgate.net Consequently, EGFR inhibitors are an important class of anticancer agents. nih.govrsc.org Benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been investigated as EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.govcornell.edu

In one study, a benzothiazole derivative, compound 1 , demonstrated the highest inhibitory activity against EGFR-TK, with a 70.58% reduction in enzyme activity. nih.gov Other studies have utilized computational methods to design and identify promising benzothiazole derivatives as EGFR-TK inhibitors. nih.gov A series of new pyrimido-benzothiazole derivatives were also evaluated, with one compound inhibiting EGFR kinase by 40.33% and showing significant anticancer activity. researchgate.net The hybridization of the benzothiazole core with other pharmacophores, such as 1,2,3-triazole, has been explored as a strategy to generate potent EGFR inhibitors. rsc.org

Modulation of Cellular Pathways and Molecular Targets

The enzyme-inhibiting activities of benzothiazole derivatives translate into the modulation of various cellular pathways. By inhibiting PTKs like EGFR and VEGFR-2, these compounds can interfere with signaling cascades that promote cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov For example, some benzothiazole derivatives have shown potent cytotoxic effects against multiple cancer cell lines, including those of the breast, colon, and lung, which often overexpress EGFR. nih.govcornell.edunih.gov The antiproliferative activity is a direct consequence of halting the cell cycle and inducing apoptosis. rsc.orgnih.gov

In the context of neurodegenerative diseases, the inhibition of MAO and AChE directly impacts neurotransmitter levels, which is a key therapeutic strategy. nih.govnih.gov Beyond direct enzyme inhibition, some derivatives have shown multifunctional properties, including the ability to inhibit beta-amyloid (Aβ) plaque formation, a central pathological hallmark of Alzheimer's disease. nih.govanadolu.edu.trrsc.org Certain benzothiazole-piperazine hybrids demonstrated over 90% inhibition of Aβ aggregation at a 10 µM concentration. rsc.org Furthermore, some compounds exhibit neuroprotective and anti-neuroinflammatory effects, suggesting they can modulate pathways related to oxidative stress and inflammation in the brain. nih.gov

In Vitro Pharmacological Evaluation Methodologies

A variety of in vitro methodologies are employed to assess the pharmacological profiles of 4-benzyl-1,3-benzothiazol-2-amine and its derivatives.

Enzyme Inhibition Assays: The inhibitory activity against enzymes like AChE, MAO-A, and MAO-B is commonly determined using fluorometric or spectrophotometric methods. tandfonline.comnih.govrsc.org For cholinesterases, a modified Ellman's spectrophotometric method is frequently used. rsc.org For MAO enzymes, the assay often relies on the metabolism of a non-fluorescent substrate, such as kynuramine, into a fluorescent product. tandfonline.com EGFR tyrosine kinase inhibition is typically measured using kinase assay kits that quantify enzyme activity, often through luminescence or radioactivity. nih.gov

Antiproliferative and Cytotoxicity Assays: The effect of these compounds on cancer cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov These tests are conducted on various cancer cell lines, such as those derived from breast, lung, and colon cancers. nih.govscielo.br

Cellular Mechanism Assays: To understand the mode of action, techniques like flow cytometry are used to analyze the cell cycle and detect apoptosis. nih.gov Cell migration is evaluated using methods like the scratch wound healing assay. nih.gov The expression levels of specific proteins and inflammatory factors (e.g., IL-6, TNF-α) are quantified using Western Blot analysis and Enzyme-Linked Immunosorbent Assay (ELISA), respectively. nih.gov

Amyloid Beta Aggregation Inhibition: The ability of compounds to prevent the aggregation of amyloid-beta peptides is evaluated using in vitro kit-based methods, which often involve thioflavin T fluorescence to monitor fibril formation. nih.govanadolu.edu.tr

Physicochemical and Pharmacokinetic Property Prediction: Computational tools like SwissADME and admetSAR are used to predict properties such as drug-likeness, bioavailability, and potential toxicity based on the compound's structure. nih.govmdpi.com

Structural and Purity Analysis: The identity and purity of synthesized compounds are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC). tandfonline.comnih.gov

Molecular Modeling Studies: Computational techniques such as molecular docking are widely used to predict and analyze the binding modes of the benzothiazole derivatives within the active sites of their target enzymes, providing insights into structure-activity relationships. nih.govnih.govmdpi.com

Computational and Theoretical Investigations of 4 Benzyl 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for studying benzothiazole (B30560) derivatives. The primary application of DFT in this context is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometric optimization. By finding the lowest energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles for 4-Benzyl-1,3-benzothiazol-2-amine.

Once the geometry is optimized, DFT is used to calculate key electronic properties that dictate the molecule's reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For similar heterocyclic systems, this gap has been a key parameter in evaluating and comparing the reactivity of different derivatives. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color-coded scale to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms and the sulfur atom of the benzothiazole ring, indicating these are potential sites for hydrogen bonding or electrophilic attack.

| Parameter | Significance for this compound |

| Geometric Optimization | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| MEP Map | Visualizes charge distribution, identifying potential sites for intermolecular interactions. |

Computational methods are invaluable for interpreting experimental spectroscopic data. By simulating spectra, researchers can assign specific signals to corresponding atoms or vibrational modes, confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For this compound, these calculations would predict the specific resonance frequencies for each proton and carbon atom, aiding in the assignment of experimental spectra. For example, the protons of the benzyl (B1604629) group would have distinct predicted shifts compared to those on the benzothiazole core. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule. Each peak in a calculated IR spectrum corresponds to a specific type of bond stretching, bending, or wagging. For the target molecule, this would help assign characteristic peaks, such as the N-H stretching of the amino group, C=N stretching of the thiazole (B1198619) ring, and various C-H vibrations from the aromatic rings. nih.govacs.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. This analysis provides insight into which molecular orbitals are involved in the absorption of light, helping to understand the molecule's color and photophysical properties.

Molecular Modeling and Simulation Techniques

While quantum chemistry focuses on intrinsic properties, molecular modeling and simulation techniques are used to understand how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). acs.org This method is crucial for drug discovery, as it helps identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

For this compound, docking studies would be performed against various protein targets known to be modulated by benzothiazole derivatives, such as protein kinases (e.g., PI3Kγ, VEGFR-2), enzymes, or transcription factors. nih.govnih.govnih.gov The simulation would place the molecule into the protein's active site and score different poses based on binding energy. Key interactions that would be analyzed include:

Hydrogen Bonds: The 2-amino group and the heterocyclic nitrogen atom are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, a common feature for 2-aminobenzothiazole (B30445) inhibitors. nih.govnih.gov

π-π Stacking: The flat benzothiazole ring system and the benzyl group's phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic moiety that can interact favorably with nonpolar pockets within the active site.

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to refine the results and assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system.

An MD simulation of the this compound-protein complex would reveal:

Stability of the Binding Pose: It confirms whether the orientation predicted by docking is stable or if the ligand shifts to a different conformation.

Flexibility and Conformational Changes: MD shows how the ligand and the protein's active site residues adapt to each other.

Binding Free Energy: Advanced MD methods can provide a more accurate estimation of the binding free energy, offering a better prediction of binding affinity. Studies on similar benzothiazole hybrids have used MD simulations to confirm the stability of their interactions with target enzymes. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Parameters (ADME)

For a compound to be a viable drug candidate, it must possess suitable pharmacokinetic properties, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics.

For this compound, a typical in silico ADME profile would include predictions for:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: The simulation can identify likely sites of metabolism by cytochrome P450 enzymes.

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or hepatotoxicity can be flagged.

| ADME Parameter | Description | Predicted Relevance for this compound |

| Molecular Weight | The mass of the molecule ( g/mol ). | Expected to be well within the typical range for drug-like molecules. |

| logP | A measure of lipophilicity (water vs. octanol (B41247) partitioning). | The benzyl group would increase lipophilicity compared to the unsubstituted core. |

| H-Bond Donors/Acceptors | Number of groups that can donate or accept hydrogen bonds. | The amino group acts as a donor; nitrogen and sulfur atoms can act as acceptors. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to permeability. | A key predictor for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Predicts if the compound can cross into the central nervous system. | Depends on a balance of lipophilicity and polarity. |

Advanced Structural Analysis (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

PIXEL (PIXEL-based Interaction Energy Calculations) is a computational approach that allows for the calculation of lattice energies and the energy of individual intermolecular interactions. This method partitions the total interaction energy into its coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the forces driving the formation of the crystal structure.

Medicinal Chemistry Applications and Pharmacological Potential of 4 Benzyl 1,3 Benzothiazol 2 Amine Derivatives

Antimicrobial Agents

Derivatives of 2-aminobenzothiazole (B30445) are a focal point in the quest for new antimicrobial drugs to combat the growing threat of resistant pathogens. The introduction of a benzyl (B1604629) group at the 4-position, as in the parent compound of interest, is a key structural feature that, along with other substitutions, can modulate the antimicrobial profile of these molecules.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of benzothiazole (B30560) derivatives has been extensively studied, with many compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some benzothiazole-containing compounds has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and MurB, which are involved in DNA replication and cell wall biosynthesis, respectively. nih.govresearchgate.net

Research into Schiff base derivatives of benzothiazole has shown that modifications to the benzylidene ring can enhance antibacterial efficacy. For instance, the presence of a diethylamino group at the 4th position of the benzylidene ring has been found to augment activity against Klebsiella pneumoniae. nih.gov Similarly, thiazolidin-4-one derivatives of benzothiazole have demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with substitutions like nitro and methoxy (B1213986) groups on the phenyl ring improving their antibacterial action. nih.govresearchgate.net

Furthermore, studies on N-arylsulphonylhydrazone derivatives of benzothiazole have identified compounds with superior activity against Staphylococcus aureus compared to standard drugs like ampicillin. nih.gov The introduction of a chloro group at the 5th position of the benzothiazole ring in azo dyes has also been shown to increase antibacterial activity against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov

| Compound/Derivative Type | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Schiff base with 4-diethylamino group on benzylidene ring | K. pneumoniae | MIC = 0.4–0.8 µg/ml | nih.gov |

| Thiazolidin-4-one derivatives with nitro and methoxy groups | P. aeruginosa, E. coli | MIC = 0.09–0.18 mg/ml | nih.govresearchgate.net |

| N-arylsulphonylhydrazone derivatives | S. aureus | MIC = 0.025 mM | nih.gov |

| Azo dye with 5-chloro-benzothiazole | S. typhimurium, K. pneumoniae | MIC = 25–50 μg/ml | nih.gov |

Antifungal Activity

The development of novel antifungal agents is crucial, and benzothiazole derivatives have shown considerable promise in this area. core.ac.uk Studies have revealed that substitutions at the 6-position of the 2-aminobenzothiazole nucleus can significantly influence antifungal activity. For example, increasing the steric hindrance at this position with phenoxy and benzyloxy groups has been shown to enhance potency against various Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis. core.ac.uk

Specifically, benzyloxy derivatives have demonstrated higher activity against C. albicans compared to other substitutions. core.ac.uk Molecular modeling studies have guided the design of compounds with MIC values as low as 4-8 mg/mL against these fungal pathogens, with the added benefit of no observed cytotoxicity against human cells. core.ac.uk The antifungal activity of these compounds highlights the potential for developing benzothiazole-based drugs to treat fungal infections.

| Substitution at Position 6 | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Phenoxy | C. parapsilosis, C. tropicalis, C. krusei | 16, 32, 32 mg/mL | core.ac.uk |

| Benzyloxy | C. albicans, C. parapsilosis, C. tropicalis | 8 mg/mL | core.ac.uk |

| - | C. albicans | 4 mg/mL | core.ac.uk |

Anthelmintic Activity

Helminth infections remain a significant global health problem, and the benzothiazole scaffold has been identified as a key component in several anthelmintic drugs. nih.gov The mode of action for some benzothiazole anthelmintics involves the disruption of metabolic processes essential for parasite survival, such as glucose absorption and metabolism. nih.gov

Research into novel benzothiazole derivatives has led to the synthesis of compounds with promising anthelmintic properties. For instance, a series of 4-(1,3-benzothiazol-2-yl)amino-2-(4-substituted-phenyl)-amino-1,3-thiazole derivatives have been synthesized and evaluated for their activity. tandfonline.com Additionally, other synthesized novel benzothiazole derivatives have demonstrated good anthelmintic activity against earthworms, with some compounds showing efficacy comparable to the standard drug Albendazole. ijnrd.org While specific data on 4-benzyl-1,3-benzothiazol-2-amine derivatives is limited, the general activity of the benzothiazole class suggests this is a promising area for future investigation.

Anti-tubercular Activity, including Resistance Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a major global health threat, exacerbated by the rise of multidrug-resistant strains. nih.gov Benzothiazole derivatives have emerged as a promising class of anti-tubercular agents. nih.govnih.gov The essential mycobacterial enzyme LepB, a signal peptidase, has been identified as a potential target for some amino-benzothiazole scaffolds. nih.gov

Synthetic efforts have produced benzothiazole derivatives with potent activity against both replicating and non-replicating M. tuberculosis. nih.gov Some compounds have shown excellent potency against intracellular M. tuberculosis within macrophages. nih.gov However, challenges such as poor metabolic stability remain to be addressed in the development of these compounds as clinical candidates. nih.gov

Research has also focused on the development of benzothiazolylpyrimidine-5-carboxamides as inhibitors of decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis. nih.gov Several of these derivatives have displayed significant anti-tubercular activity against the pathogenic Mtb H37Rv strain, with some showing better or comparable activity to the first-line drug isoniazid. nih.gov

| Compound/Derivative Type | Target/Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Amino-benzothiazole scaffold | Intracellular M. tuberculosis | Potent activity | nih.gov |

| Benzothiazolylpyrimidine-5-carboxamides (e.g., 7a, 7g) | M. tuberculosis H37Rv | MIC = 0.08 µM | nih.gov |

Anti-Inflammatory and Analgesic Agents

Chronic inflammation is a key factor in the pathology of numerous diseases, and the development of effective anti-inflammatory and analgesic agents is a constant focus of pharmaceutical research. Benzothiazole derivatives have demonstrated significant potential in this area. nih.gov

A study focused on new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties revealed potent in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies of these compounds showed excellent binding interactions with relevant receptors. nih.gov Certain derivatives exhibited significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov In analgesic activity experiments, some of these compounds showed efficacy comparable to the well-known anti-inflammatory drug celecoxib. nih.gov A notable advantage observed in the most active derivatives was a favorable ulcerogenic index, suggesting a reduced risk of gastrointestinal side effects compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound | Activity | Finding | Reference |

|---|---|---|---|

| 17c | Anti-inflammatory | Inhibited rat paw edema by 72-80% | nih.gov |

| 17i | Anti-inflammatory | Inhibited rat paw edema by 64-78% | nih.gov |

| 17c | Analgesic | ED50 comparable to celecoxib | nih.gov |

| 17i | Analgesic | ED50 comparable to celecoxib | nih.gov |

Anticancer Activity

The search for novel and effective anticancer agents is a paramount goal in medicinal chemistry, and the benzothiazole scaffold has proven to be a valuable template for the design of such compounds. nih.govnih.gov Derivatives of 2-aminobenzothiazole have shown cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov

For instance, the introduction of a 6-chloro-N-(4-nitrobenzyl) moiety to the 2-aminobenzothiazole core resulted in a compound that significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. nih.gov This derivative was also found to decrease the activity of pro-inflammatory cytokines IL-6 and TNF-α, suggesting a dual anti-inflammatory and anticancer effect. nih.gov Mechanistic studies revealed that this compound could induce apoptosis and arrest the cell cycle. nih.gov

Other research has explored semicarbazone-containing benzothiazole derivatives. An indole-based hydrazine (B178648) carboxamide derivative demonstrated potent antitumor activity against human colon cancer (HT29), lung cancer (H460), and breast cancer (MDA-MB-231) cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov Similarly, a chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole derivative also exhibited significant anticancer activity against these cell lines. nih.gov

Furthermore, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives have shown potent and broad-spectrum inhibitory activities against various cancer cell lines, including SKRB-3, SW620, A549, and HepG2, with one compound inducing apoptosis in HepG2 cells. mdpi.com

| Compound/Derivative Type | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431, A549, H1299 | Significant inhibition of proliferation | nih.gov |

| Indole based hydrazine carboxamide scaffold | HT29, H460, A549, MDA-MB-231 | 0.015 µM, 0.28 µM, 1.53 µM, 0.68 µM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29, H460, A549, MDA-MB-231 | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | nih.gov |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e) | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | mdpi.com |

Antiviral Activity (e.g., Anti-HIV-1 Reverse Transcriptase)

Derivatives of this compound have demonstrated notable potential as antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase (RT). HIV-1 RT is a crucial enzyme for the replication of the virus, as it converts the viral RNA into DNA, which is then integrated into the host cell's genome. nih.gov The inhibition of this enzyme is a key strategy in the management of HIV infections. nih.gov

Research has explored various benzothiazole analogues for their anti-HIV activity. nih.gov For instance, the bioisosteric replacement of a quinolone nucleus with an 1,8-naphthyridone, particularly with a 1-(1,3-benzothiazol-2-yl)piperazine substitution at the C-7 position, has been shown to be advantageous for anti-HIV activity. nih.gov

Furthermore, studies have focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporating the benzothiazole scaffold. nih.gov Molecular docking analyses of compounds such as 6-methyl-N-(4-nitrophenyl)benzothiazol-2-amine have shown that they can occupy the thumb domain of the HCV RdRp protein, indicating a potential mechanism of action. nih.gov

In the development of HIV protease inhibitors (PIs), aminobenzothiazolyl analogues have been developed that exhibit pronounced broad-spectrum activity. nih.gov Some derivatives have also been investigated for their ability to inhibit both the DNA polymerase and ribonuclease H activities of HIV-1 RT, representing a new class of multifunctional RT inhibitors. nih.gov

While some synthesized benzothiazole derivatives, such as certain 2-piperazino-1,3-benzo[d]thiazoles, did not show significant activity against HIV-1 and HIV-2 in specific studies, the broader class of benzothiazole derivatives remains a promising area of research for the development of novel antiviral therapeutics. researchgate.net The versatility of the benzothiazole scaffold allows for the synthesis of hybrid molecules, combining it with other pharmacophores to enhance antiviral potential. nih.gov

Anticonvulsant Activity

Derivatives of this compound have been a significant focus of research for the development of new anticonvulsant agents. researchgate.netresearchgate.net Epilepsy, a common neurological disorder, is characterized by recurrent seizures, and many existing treatments have limitations, prompting the search for safer and more effective drugs. researchgate.netnih.gov Benzothiazole-containing compounds have shown promise in preclinical studies, with some exhibiting a spectrum of activity similar to the established anticonvulsant drug phenytoin. nih.gov

A variety of benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties using standard screening models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. biointerfaceresearch.comnih.gov

In one study, N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides were synthesized and tested. nih.gov Compound 9 from this series emerged as a potent anticonvulsant in the MES model, while compound 8 was the most effective in the PTZ test. nih.gov These findings suggest that substitutions on the N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamide scaffold can lead to significant anticonvulsant activity. nih.gov

Another area of exploration involves the conjugation of benzothiazole with other heterocyclic rings known for their anticonvulsant effects, such as 1,3,4-thiadiazole. nih.gov This "lead hopping" approach has yielded potent candidates with a high protective index, a key measure of a drug's potential efficacy and safety. nih.gov Specifically, certain 2-[(6-substituted-1,3-benzothiazol-2-yl)amino]-N-[5-substituted-phenyl-1,3,4-thiadiazol-2-yl]acetamides demonstrated significant protection in both MES and scPTZ tests with minimal neurotoxicity. nih.gov

The mechanism of action for the anticonvulsant effects of these derivatives is thought to involve various targets within the central nervous system. researchgate.net For example, some derivatives of riluzole, a benzothiazole-containing drug, have shown anticonvulsant activity. nih.gov Computational analysis has also been employed to understand the interaction of these compounds with potential targets like the nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov

Below is a table summarizing the anticonvulsant activity of selected benzothiazole derivatives from a representative study.

| Compound | MES Test Protection (%) | scPTZ Test Protection (%) | Neurotoxicity |

| Compound 8 | - | Most Potent | - |

| Compound 9 | Most Potent | - | - |

| Compound 10 | - | Potent | - |

| Compound 13 | - | - | Neurotoxic |

Data derived from a study on N-(4-(benzothiazole-2-yl) phenyl) substituted benzene sulfonamides. nih.gov

Other Pharmacological Modalities

Antileishmanial Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. nih.goviaea.orgnih.gov

Several studies have reported the synthesis and in vitro evaluation of benzothiazole derivatives against Leishmania species. nih.goviaea.orgresearchgate.net In one study, a series of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and assessed for their antileishmanial activity. nih.gov Two compounds, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, demonstrated selective toxicity against the amastigote stage of the parasite, which is the clinically relevant form that resides within host macrophages. nih.gov The addition of a benzothiazole group to the parent amino-9-(10H)-acridinone ring was found to enhance the antileishmanial properties. nih.gov

Another study screened a series of benzothiazole derivatives synthesized from 2-aminothiophenol. iaea.orgresearchgate.net These compounds exhibited a range of activities against Leishmania, with IC50 values (the concentration required to inhibit 50% of the parasite's growth) varying significantly. iaea.orgresearchgate.net The most active compounds in this series had IC50 values that were notably lower than many of the other tested derivatives, although still higher than the standard drug, pentamidine. iaea.orgresearchgate.net Structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring attached to the benzothiazole core play a crucial role in determining the antileishmanial activity. researchgate.net For example, a hydroxyl group at the para position of the phenyl ring was associated with higher activity compared to a hydroxyl group at the meta position. researchgate.net

The 4-phenyl-1,3-thiazol-2-amine scaffold has also been identified as a good starting point for developing new antileishmanial agents. nih.gov These findings collectively highlight the potential of benzothiazole derivatives as a source of new lead compounds for the development of more effective and less toxic drugs for the treatment of leishmania. nih.goviaea.orgnih.govresearchgate.net

Antidiabetic Activity

The quest for novel and effective treatments for diabetes mellitus has led to the investigation of various heterocyclic compounds, including derivatives of this compound. ijmrset.comresearchgate.net These derivatives have shown potential as antidiabetic agents through different mechanisms of action. researchgate.netnih.gov

One of the key targets for some benzothiazole derivatives is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition in adipose tissue is considered a promising strategy for treating insulin-resistant diabetes. researchgate.net N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models by inhibiting 11β-HSD1. researchgate.netnih.gov Docking studies have suggested that these compounds can interact with the catalytic amino acid residues of the enzyme. researchgate.netnih.gov

Other benzothiazole derivatives have been evaluated for their ability to lower blood glucose levels in vivo. In one study, four different benzothiazole derivatives were tested in a diabetic rat model. ijmrset.com All four compounds demonstrated a reduction in blood glucose levels after four hours of administration, with one derivative showing the highest activity with a 35.67% reduction. ijmrset.com Structure-activity relationship (SAR) studies from this research suggested that the presence of a naphthyl group or a dinitrophenyl group can enhance the antidiabetic activity, possibly by increasing lipophilicity and binding affinity to key enzymes like alpha-glucosidase. ijmrset.com

Furthermore, benzothiazole-based sulfonylureas and sulfonylthioureas have also been synthesized and investigated for their antidiabetic potential. ijmrset.com The diverse mechanisms through which benzothiazole derivatives can exert their antidiabetic effects make them a versatile scaffold for the development of new hypoglycemic agents. ijmrset.comresearchgate.netresearchgate.netnih.gov

Below is a table summarizing the in vivo antidiabetic activity of selected benzothiazole derivatives from a representative study.

| Derivative | Initial Blood Glucose (mg/dl) | Final Blood Glucose (mg/dl) | % Reduction |

| A | 268.6 | 177.5 | 33.90 |

| B | 275.4 | 192.3 | 30.18 |

| C | 275.3 | 178.2 | 35.25 |

| D | 265.3 | 170.6 | 35.67 |

Data derived from an in-vivo study on benzothiazole derivatives. ijmrset.com

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant potential, which is a crucial property for combating oxidative stress implicated in various diseases. researchgate.netderpharmachemica.comijprajournal.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. derpharmachemica.com

Several studies have demonstrated the antioxidant activity of benzothiazole derivatives through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. derpharmachemica.comresearchgate.net In one study, a series of newly synthesized 2-aryl benzothiazole derivatives showed significant radical scavenging potential, with some compounds exhibiting better activity in the ABTS assay compared to the DPPH assay. derpharmachemica.com

The antioxidant capacity of these compounds is often influenced by the nature and position of substituents on the benzothiazole core and any attached aryl rings. ijprajournal.com For instance, the presence of electron-donating groups, such as a hydroxyl group, can enhance the antioxidant activity, while electron-withdrawing groups may have the opposite effect. ijprajournal.com One study found that an unsubstituted benzothiazole derivative had better antioxidant action compared to derivatives with bromine, chlorine, or nitro substituents. ijprajournal.com

Furthermore, some benzothiazole derivatives have been shown to possess multifunctional properties, acting as antioxidants in addition to other biological activities like antifungal and antiproliferative effects. researchgate.net The ability of these compounds to scavenge free radicals suggests their potential therapeutic application in conditions associated with oxidative damage. derpharmachemica.comijprajournal.comresearchgate.net

Radioprotective Effects

The potential of this compound derivatives as radioprotective agents is an emerging area of interest. Radioprotective agents are substances that can protect cells and tissues from the harmful effects of ionizing radiation. This is particularly relevant in the context of cancer radiotherapy, where protecting healthy tissues surrounding a tumor is a major challenge.

While direct studies on the radioprotective effects of this compound itself are limited, the known antioxidant and anticancer properties of the broader benzothiazole class of compounds suggest a potential role in this area. nih.gov The ability of benzothiazole derivatives to scavenge free radicals, which are generated by ionizing radiation and contribute significantly to cellular damage, is a key mechanism that could confer radioprotective effects.

Furthermore, some benzothiazole derivatives have been shown to inhibit tumor-associated carbonic anhydrases, which are involved in regulating pH in the tumor microenvironment. nih.gov This can influence the tumor's response to radiation. The development of benzothiazole derivatives as anticancer agents may therefore have synergistic applications in combination with radiotherapy, potentially enhancing the therapeutic ratio by protecting normal tissues while sensitizing tumor cells to radiation. Further research is needed to specifically evaluate the radioprotective potential of this compound and its derivatives.

Future Directions and Research Gaps in 4 Benzyl 1,3 Benzothiazol 2 Amine Research

Development of Novel and Green Synthetic Pathways for Enhanced Scalability

While various methods exist for synthesizing 2-aminobenzothiazole (B30445) derivatives, a significant research gap lies in the development of environmentally benign and scalable pathways specifically for 4-benzyl-substituted analogues. nih.gov Current multi-step synthetic routes often involve hazardous solvents, stoichiometric reagents, and harsh reaction conditions, limiting their large-scale applicability and environmental sustainability. mdpi.com

Future research should prioritize the development of "green" synthetic strategies. This includes the use of heterogeneous nanocomposite catalysts, which offer advantages like the absence of noble metals, use of non-toxic solvents, and catalyst reusability. mdpi.com One-pot multicomponent reactions, which increase atom economy and reduce waste by minimizing intermediate isolation steps, represent another promising avenue. nih.gov Exploring alternative energy sources such as microwave or ultrasound irradiation could also accelerate reaction times and improve yields, contributing to more efficient and scalable processes. A key goal will be to adapt these modern, eco-friendly methods to specifically accommodate the introduction of the benzyl (B1604629) group at the 4-position of the benzothiazole (B30560) core, a structural feature crucial for the activity of many derivatives.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The biological activities reported for benzothiazole derivatives are extensive, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govmdpi.com However, for many derivatives, including 4-Benzyl-1,3-benzothiazol-2-amine, the precise molecular targets and mechanisms of action remain partially or entirely uncharacterized. For instance, while some 2-aminobenzothiazole compounds have been shown to inhibit enzymes like PI3Kγ, their anticancer effects may not be solely attributable to this inhibition, suggesting other mechanisms are at play. nih.gov

A critical future direction is the systematic elucidation of novel biological targets. This can be achieved through a combination of advanced screening techniques, such as proteome-wide thermal shift assays and activity-based protein profiling. Identifying the specific kinases, transcription factors, or other cellular proteins that this compound and its analogues interact with is paramount. For example, while some benzothiazoles are known to target FOXM1 or VEGFR-2, the target profile for this specific substitution pattern is largely unknown. nih.govnih.gov Unraveling these mechanisms will not only clarify the compound's therapeutic potential but also enable the rational design of more potent and selective agents.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational tools like molecular docking and molecular dynamics (MD) simulations are already being employed to predict the binding of benzothiazole derivatives to known protein targets. nih.govnih.gov These studies have provided valuable insights into the interactions with key amino acid residues in targets such as the FOXM1 DNA-binding domain and various protein kinases. nih.govrsc.org

The future in this domain lies in the application of more advanced and integrated computational approaches for the de novo design and optimization of this compound analogues. This involves moving beyond simple docking to more sophisticated methods like free energy perturbation (FEP) and quantitative structure-activity relationship (QSAR) modeling. These techniques can more accurately predict binding affinities and biological activities, thereby guiding synthetic efforts toward compounds with improved potency and selectivity. Furthermore, leveraging machine learning and artificial intelligence algorithms to screen virtual libraries of benzothiazole derivatives could rapidly identify novel candidates with desirable pharmacological profiles, significantly accelerating the drug discovery pipeline.

Design of Hybrid Molecules and Prodrug Strategies for Improved Pharmacological Profiles

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy for enhancing therapeutic efficacy and overcoming drug resistance. mdpi.comnih.gov This approach has been successfully applied to the benzothiazole scaffold, creating hybrids with moieties like profens, thiazolidinediones, and 1,3,4-thiadiazoles to yield compounds with potent anti-inflammatory or anticancer activities. nih.govnih.govmdpi.com

A significant opportunity exists to apply this strategy to this compound. Future research should focus on designing and synthesizing hybrid molecules that incorporate this specific core. For example, conjugating it with other known anticancer agents or pharmacophores that target different pathways could lead to synergistic effects and a broader spectrum of activity. mdpi.com Additionally, the development of prodrugs of this compound represents a largely unexplored area. Designing prodrugs could improve the compound's solubility, bioavailability, and pharmacokinetic properties, ensuring it reaches its biological target more effectively.

Investigation into the Comprehensive Biological Impact of Specific Benzyl Substitutions

The substitution pattern on the benzothiazole ring system is known to be critical for biological activity. mdpi.com While the benzyl group at the 4-position is a defining feature of the parent compound, the impact of substitutions on this benzyl moiety itself is not well understood. Research on other heterocyclic scaffolds, such as pyridinones, has shown that modifying a benzyl group can dramatically influence potency and activity against resistant target variants. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Benzyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of substituted anilines with thiocyanate derivatives. A typical procedure involves reacting 4-benzylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (e.g., <10°C). Post-reaction neutralization with NaOH and recrystallization from ethanol yield the product. Optimization focuses on stoichiometry, solvent choice (e.g., glacial acetic acid enhances reaction rates), and time-temperature profiles to maximize purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3140 cm⁻¹, C=N stretches at ~1621 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.2 ppm) and benzyl group protons (δ 4.2 ppm for CH₂) .

- Mass Spectrometry : Confirms molecular weight (e.g., FABMS m/z 466 for related benzothiazole derivatives) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry using software like SHELXL .

Q. How can researchers design preliminary bioactivity assays for this compound?

Antimicrobial activity is commonly screened using disk diffusion or broth dilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Activity data should be tabulated with minimum inhibitory concentrations (MICs), as seen in benzothiazole derivatives (e.g., MICs ranging from 2–19 µg/mL against Gram-positive bacteria) . Include positive controls (e.g., ampicillin) and statistical validation of replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.